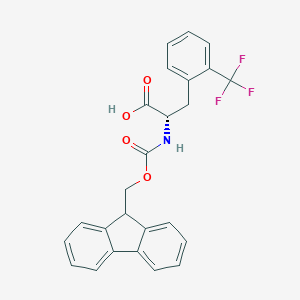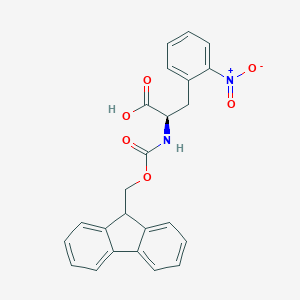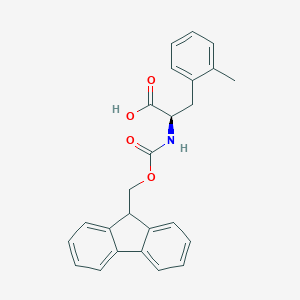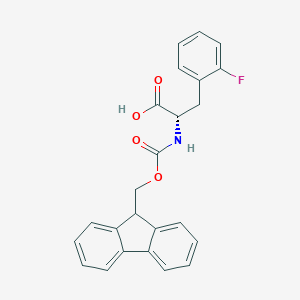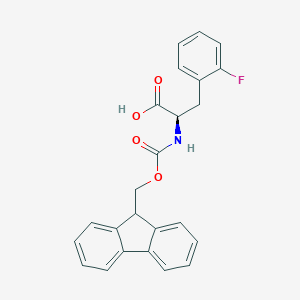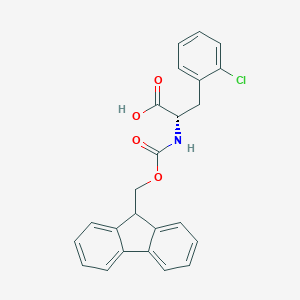
Dimethyl((3S)-4-phenyl-3-(Boc-amino)-2-oxobutyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl((3S)-4-phenyl-3-(Boc-amino)-2-oxobutyl)phosphonate is a chemical compound with the molecular formula C17H26NO6P . It contains a total of 49 bonds, including 21 non-H bonds, 3 multiple bonds, 9 rotatable bonds, 3 double bonds, 1 (thio-) carbamate(s) (aliphatic), 1 ketone(s) (aliphatic), and 1 phosphonate(s) (thio-) .
Molecular Structure Analysis
The molecular structure of this compound includes a phosphonate group, a Boc-amino group, and a phenyl group . The 3D structure of two Boc-compounds of this type, one containing acetyl and one benzoyl, was determined by X-ray crystallography .Physical And Chemical Properties Analysis
This compound is a white powder . It has a molecular weight of 371.37 . The storage temperature is 0-8°C .Scientific Research Applications
Overview of Phosphonic Acids in Research
Phosphonic acids, characterized by a phosphorus atom bonded to three oxygen atoms and one carbon atom, have found broad applications across various research fields due to their structural analogy with the phosphate moiety. These applications extend from bioactive properties (drug, pro-drug), bone targeting, design of supramolecular or hybrid materials, surface functionalization, analytical purposes, medical imaging, to serving as phosphoantigens. The synthesis methods for phosphonic acids, including the dealkylation of dialkyl phosphonates, are crucial for numerous research projects, highlighting the importance of phosphonic acid derivatives in chemistry, biology, and physics (Sevrain et al., 2017).
Pharmacological and Neuroprotective Applications
Dimethyloxobutylphosphonyl dimethylate, developed in Russia, demonstrates the metabolic action of similar compounds, showing capabilities to restore damaged brain structures, improve cerebral circulation, and exhibit neurotropic and cerebroprotective properties. This underlines the potential of phosphonate derivatives in developing treatments for neurological conditions (Tsishba & Maksimov, 2022).
Environmental and Wastewater Treatment
Phosphonates, due to their resistance to biological degradation, pose significant challenges and interests in environmental science. They are discussed in the context of eutrophication, with research indicating their removal in wastewater treatment plants (WWTPs) through chemical precipitation. This highlights the environmental relevance of phosphonates and the necessity for effective removal techniques to prevent ecological impacts (Rott et al., 2018).
Phosphonopeptides and Agricultural Impacts
Research into phosphonopeptides, which act as mimetics of peptides with phosphonic acid groups replacing the carboxylic acid group, reveals their potential in medicine and agriculture. These compounds exhibit a range of biological activities, including antimicrobial properties, making them significant for both therapeutic applications and agricultural practices (Kafarski, 2020).
Safety and Hazards
The safety data sheet for this compound suggests that it should be stored at 0-8°C . In case of accidental release, avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
tert-butyl N-[(2S)-4-dimethoxyphosphoryl-3-oxo-1-phenylbutan-2-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26NO6P/c1-17(2,3)24-16(20)18-14(11-13-9-7-6-8-10-13)15(19)12-25(21,22-4)23-5/h6-10,14H,11-12H2,1-5H3,(H,18,20)/t14-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJHUSWVPKPKDHE-AWEZNQCLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)CP(=O)(OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)CP(=O)(OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26NO6P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00427339 |
Source


|
| Record name | Dimethyl {(3S)-3-[(tert-butoxycarbonyl)amino]-2-oxo-4-phenylbutyl}phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl((3S)-4-phenyl-3-(Boc-amino)-2-oxobutyl)phosphonate | |
CAS RN |
176504-90-8 |
Source


|
| Record name | Dimethyl {(3S)-3-[(tert-butoxycarbonyl)amino]-2-oxo-4-phenylbutyl}phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



